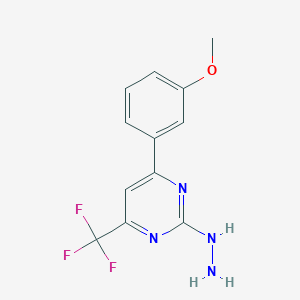
Direct Black 168
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Black 168, also known as trisodium 4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]amino]-3-sulphonatophenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate, is an organic azo dye. It is widely used in the textile industry for dyeing materials such as cotton, viscose fiber, silk, and leather. This compound is known for its excellent solubility in water and organic solvents, as well as its good light stability and durability .
Preparation Methods
The synthesis of Direct Black 168 involves multiple steps:
Diazotization: The process begins with the diazotization of 4,4’-diaminodiphenylaniline-2-sulfonic acid in an acidic medium.
Coupling: The diazonium salt formed is then coupled with H-acid (1-amino-8-naphthol-3,6-disulfonic acid) to form the first azo compound.
Second Diazotization and Coupling: Aniline is diazotized and coupled with the previously formed azo compound to produce the final product.
Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the dye .
Chemical Reactions Analysis
Direct Black 168 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using agents like hydrogen peroxide, often in the presence of catalysts such as fly ash or kaolinite.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines. Common reducing agents include sodium dithionite and zinc dust.
Scientific Research Applications
Direct Black 168 has several applications in scientific research:
Environmental Science: It is used in studies related to the degradation of azo dyes in wastewater treatment.
Textile Industry: The dye is extensively used for dyeing cotton, viscose fiber, silk, and leather.
Analytical Chemistry: This compound is used as a staining agent in various analytical techniques to visualize and quantify different substances.
Mechanism of Action
The primary mechanism of action of Direct Black 168 involves its ability to form strong bonds with the fibers it dyes. The azo bonds in the dye molecule interact with the hydroxyl and amino groups in the fibers, leading to the formation of stable complexes. This interaction is facilitated by the presence of sulfonate groups, which enhance the solubility and binding affinity of the dye .
Comparison with Similar Compounds
Direct Black 168 is unique due to its high solubility, excellent light stability, and strong binding affinity to various fibers. Similar compounds include:
Direct Black 22: Another azo dye with similar applications but different solubility and stability properties.
Direct Black 38: Known for its use in dyeing cotton and viscose fibers, but with different lightfastness characteristics.
Direct Black 80: Used in the textile industry with varying degrees of solubility and stability compared to this compound.
This compound stands out due to its superior performance in terms of solubility, stability, and binding affinity, making it a preferred choice in various industrial and research applications.
Properties
CAS No. |
85631-88-5 |
|---|---|
Molecular Formula |
C34H27N9NaO11S3 |
Molecular Weight |
856.8 g/mol |
IUPAC Name |
trisodium;2-[4-[(2-amino-4-oxidophenyl)diazenyl]anilino]-5-[(1-amino-8-oxido-7-phenyldiazenyl-3,6-disulfonaphthalen-2-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C34H27N9O11S3.Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54); |
InChI Key |
GLGXNKFDKPCDHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)[O-])N)S(=O)(=O)[O-])N)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)O)N)O.[Na] |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338075.png)
![Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3338080.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338083.png)
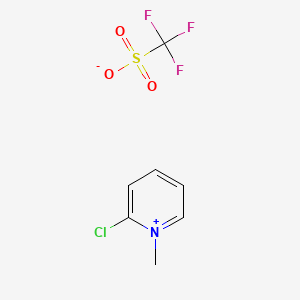
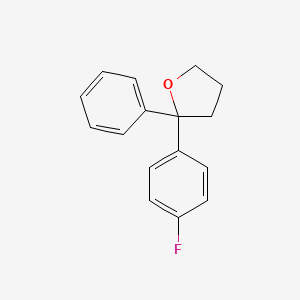
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid](/img/structure/B3338101.png)
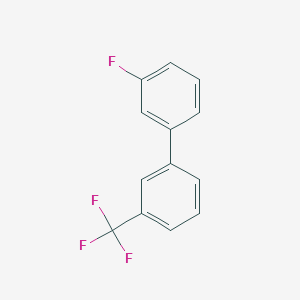
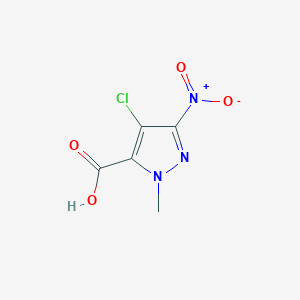
![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338135.png)
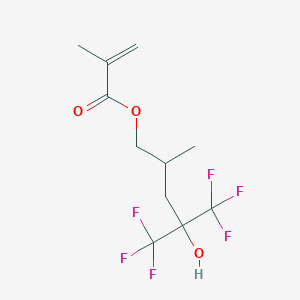
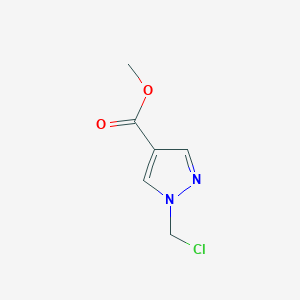
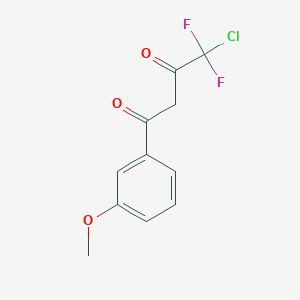
![3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B3338170.png)
